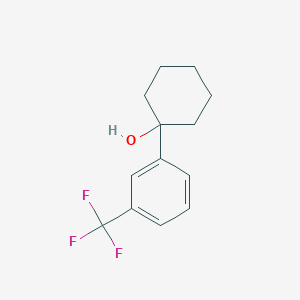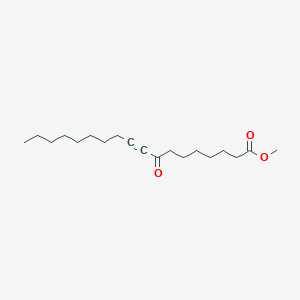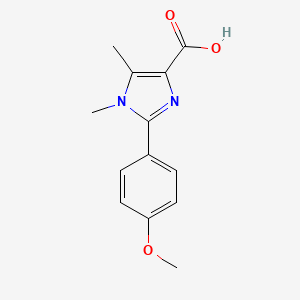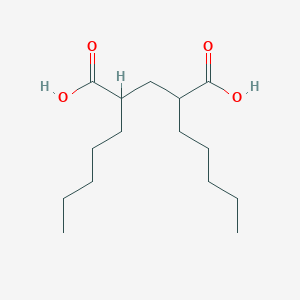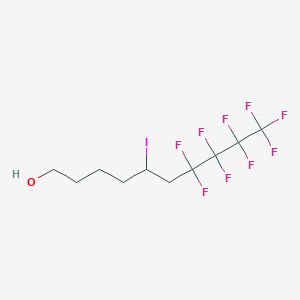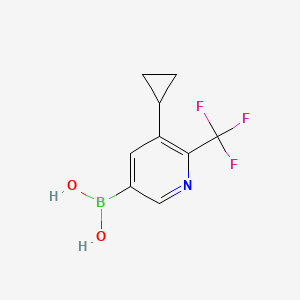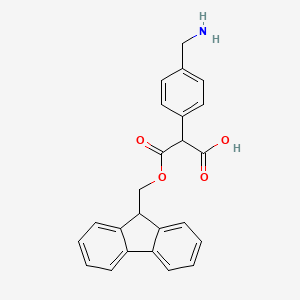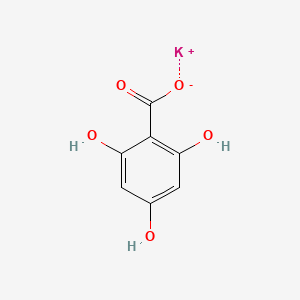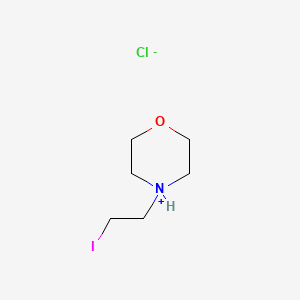
(Z)-1-methoxybut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-methoxybut-2-ene is an organic compound with the molecular formula C₅H₁₀O. It is an alkene with a methoxy group attached to the first carbon and a double bond between the second and third carbons. The (Z) notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1-methoxybut-2-ene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-butene with sodium methoxide in methanol. The reaction proceeds via a substitution mechanism where the bromine atom is replaced by a methoxy group.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity by maintaining optimal temperatures and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-methoxybut-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation can convert it to 1-methoxybutane.
Substitution: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Butanal or butanoic acid.
Reduction: 1-methoxybutane.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
(Z)-1-methoxybut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (Z)-1-methoxybut-2-ene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or acids. In reduction reactions, it undergoes hydrogenation to form saturated compounds. The methoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-methoxybut-2-ene: The geometric isomer with substituents on opposite sides of the double bond.
1-methoxybutane: The fully saturated analog.
2-methoxybutane: A positional isomer with the methoxy group on the second carbon.
Uniqueness
(Z)-1-methoxybut-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in stereoselective synthesis and studies involving geometric isomerism.
Properties
Molecular Formula |
C5H10O |
|---|---|
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(Z)-1-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3- |
InChI Key |
LQBZMLRJLRSDNW-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\COC |
Canonical SMILES |
CC=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


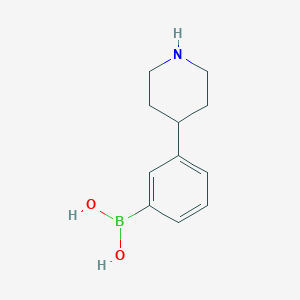
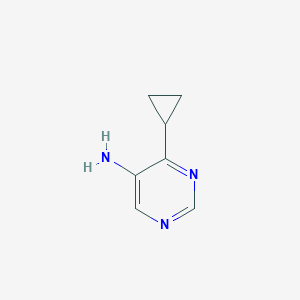
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
